molecular formula C9H18N2O2 B13317088 4-(4-Aminopiperidin-1-yl)butanoic acid

4-(4-Aminopiperidin-1-yl)butanoic acid

Cat. No.: B13317088
M. Wt: 186.25 g/mol
InChI Key: DDXKCIQHQCEUAR-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Derivatives and Related Chemical Scaffolds

4-(4-Aminopiperidin-1-yl)butanoic acid can be contextualized as a derivative of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. wikipedia.org GABA itself is a non-proteinogenic amino acid, and its analogues are a significant class of compounds in neuroscience research and therapeutics. The structure of this compound incorporates the fundamental 4-aminobutanoic acid backbone of GABA, with the piperidine (B6355638) ring introducing a degree of conformational constraint. This rigidification can be advantageous in drug design, as it may lead to higher receptor affinity and selectivity by reducing the entropic penalty upon binding to a biological target.

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide range of natural products and synthetic drugs. Its saturated heterocyclic nature allows it to serve as a versatile scaffold for presenting substituents in well-defined spatial orientations. The 4-aminopiperidine (B84694) core, in particular, has been identified as an interesting lead structure in the development of novel therapeutics. mdpi.com

Overview of Research Significance and Utility as a Building Block in Drug Discovery

The significance of this compound in research stems primarily from its utility as a bifunctional building block. The presence of both a primary amine and a carboxylic acid allows for its incorporation into larger molecules through a variety of chemical transformations, such as amide bond formation. This versatility makes it a valuable tool for chemists in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery projects.

The compound's structure is particularly amenable to the principles of fragment-based drug discovery (FBDD), where small, low-affinity molecules (fragments) are identified and then grown or linked to create more potent leads. The 4-aminopiperidine and butanoic acid moieties can each be considered as fragments that can interact with specific pockets of a biological target, and their combination in a single molecule provides a solid foundation for further elaboration.

Foundational Research on Piperidine and Butanoic Acid Moieties in Bioactive Compounds

Foundational research has firmly established the importance of both piperidine and butanoic acid moieties in the development of bioactive compounds.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives have been investigated for a vast range of therapeutic applications, including as analgesics, antipsychotics, antihistamines, and antiarrhythmics. The 4-aminopiperidine subunit, specifically, has been the focus of extensive research. For instance, a library of over 30 novel 4-aminopiperidines was synthesized and evaluated as antifungal agents, with some compounds showing activity comparable to established drugs. mdpi.comgoogle.com In another study, the 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C virus (HCV) assembly. nih.gov Furthermore, derivatives of 4-aminopiperidine have been explored as cognition-enhancing drugs, with one compound showing activity at very low concentrations in preclinical models. nih.gov

The butanoic acid moiety, also known as butyric acid, is a short-chain fatty acid with diverse biological roles. Butyric acid and its derivatives are known to act as histone deacetylase (HDAC) inhibitors, a class of compounds that has garnered significant attention for its potential in cancer therapy. Furthermore, the butanoic acid structure is a key component of the neurotransmitter GABA, and many of its derivatives are designed as GABA analogues with applications as anticonvulsants and anxiolytics. wikipedia.org In drug discovery, the carboxylic acid group of butanoic acid is often used as a key interaction point with biological targets or as a handle for prodrug strategies to improve pharmacokinetic properties. Research has also explored butanoic acid derivatives as S1P1 receptor agonists for potential use in autoimmune diseases. nih.gov

Scope of Current Academic Investigations into this compound and its Analogues

Current academic investigations continue to explore the potential of this compound and its analogues in various therapeutic areas. The primary focus remains on leveraging this compound as a scaffold to generate novel molecules with improved biological activity and drug-like properties.

Researchers are actively engaged in the design and synthesis of analogues where the core structure is modified to probe specific interactions with biological targets. These modifications can include:

Substitution on the piperidine nitrogen: Introducing different groups at this position can modulate the compound's basicity, lipophilicity, and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

Acylation of the amino group: The primary amine of the 4-aminopiperidine moiety is a common site for derivatization, allowing for the introduction of a wide range of substituents to explore new binding interactions.

Modification of the butanoic acid chain: The length and flexibility of the carboxylic acid linker can be altered to optimize the positioning of the acidic group for interaction with target receptors.

Bioisosteric replacement: The carboxylic acid or the primary amine can be replaced with other functional groups (bioisosteres) that have similar physicochemical properties but may offer advantages in terms of metabolic stability or oral bioavailability. drughunter.comnih.gov

These investigations often involve a multidisciplinary approach, combining synthetic organic chemistry with computational modeling, in vitro biological assays, and in vivo studies to identify promising new drug candidates. The overarching goal is to harness the structural and functional attributes of the this compound scaffold to address unmet medical needs.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
CAS Number 1249564-18-8

Table 2: Examples of Research Areas for 4-Aminopiperidine Derivatives

Research AreaTherapeutic Target/ApplicationReference
Antifungal Ergosterol (B1671047) Biosynthesis mdpi.com
Antiviral Hepatitis C Virus (HCV) Assembly nih.gov
Cognition Enhancement Neurodegenerative Diseases nih.gov
Antidiabetic Dipeptidyl Peptidase-4 (DPP-4) Inhibition researchgate.net
Anticancer SMYD3 Methyltransferase Inhibition researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)butanoic acid

InChI

InChI=1S/C9H18N2O2/c10-8-3-6-11(7-4-8)5-1-2-9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

DDXKCIQHQCEUAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCCC(=O)O

Origin of Product

United States

Advanced Analytical Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms.

Proton (¹H) NMR for Structural Fingerprinting

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of 4-(4-Aminopiperidin-1-yl)butanoic acid is expected to show distinct signals for the protons of the butanoic acid chain and the piperidine (B6355638) ring.

The protons on the butanoic acid moiety would appear as multiplets, with the methylene (B1212753) group adjacent to the carboxyl group (α-CH₂) typically resonating around 2.2-2.4 ppm. The methylene group adjacent to the piperidine nitrogen (γ-CH₂) would be shifted downfield to approximately 2.4-2.6 ppm due to the electron-withdrawing effect of the nitrogen atom. The central methylene group (β-CH₂) would likely appear as a multiplet around 1.7-1.9 ppm.

On the piperidine ring, the protons are diastereotopic. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and will show different chemical shifts and coupling patterns. The protons on the carbons adjacent to the tertiary nitrogen (C2 and C6) are expected to be found in the range of 2.0-3.0 ppm. The protons on the carbons at C3 and C5, as well as the proton at C4, would resonate further upfield, typically between 1.4 and 2.0 ppm. The methine proton at the C4 position, attached to the same carbon as the amino group, would likely appear as a complex multiplet around 2.6-2.8 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet.

Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constant (J, Hz)
α-CH₂ (Butanoic acid)2.30t7.4
β-CH₂ (Butanoic acid)1.80quint7.5
γ-CH₂ (Butanoic acid)2.50t7.6
H2-eq, H6-eq (Piperidine)2.95d11.5
H2-ax, H6-ax (Piperidine)2.10t11.0
H3-eq, H5-eq (Piperidine)1.90d12.0
H3-ax, H5-ax (Piperidine)1.50q12.0
H4 (Piperidine)2.70tt11.0, 4.0
-NH₂1.60br s-

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, typically around 175-180 ppm. The carbons of the butanoic acid chain would resonate at approximately 35 ppm (α-C), 22 ppm (β-C), and 58 ppm (γ-C).

Within the piperidine ring, the carbons adjacent to the tertiary nitrogen (C2 and C6) would be found around 54 ppm. The C4 carbon, bearing the amino group, would appear around 50 ppm, and the C3 and C5 carbons would be the most shielded of the ring carbons, resonating at approximately 30-35 ppm.

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C=O (Carboxyl)178.0
γ-C (Butanoic acid)57.5
C2, C6 (Piperidine)53.8
C4 (Piperidine)49.5
α-C (Butanoic acid)34.5
C3, C5 (Piperidine)32.0
β-C (Butanoic acid)21.5

Advanced Multi-dimensional NMR (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the butanoic acid chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₂). Within the piperidine ring, it would show correlations between geminal protons (axial and equatorial protons on the same carbon) and vicinal protons (protons on adjacent carbons), helping to trace the connectivity around the ring. For instance, the H4 proton would show correlations to the protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct attachment. This technique would be used to definitively assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~2.30 ppm would correlate with the carbon signal at ~34.5 ppm, confirming the assignment of the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected from the γ-CH₂ protons of the butanoic acid chain to the C2 and C6 carbons of the piperidine ring, confirming the point of attachment. Correlations from the α-CH₂ protons to the carbonyl carbon would also be observed.

Nitrogen (¹⁵N) NMR for Amine Characterization

Nitrogen (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atoms. For this compound, two distinct nitrogen signals would be expected.

The tertiary amine nitrogen in the piperidine ring would likely resonate in the range of 30 to 90 ppm. science-and-fun.de The primary amine nitrogen at the C4 position is expected to fall within the typical range for primary aliphatic amines, which is approximately 0 to 60 ppm. science-and-fun.de These chemical shifts can be influenced by the solvent and the pH of the solution.

Nitrogen AssignmentEstimated Chemical Shift (δ, ppm, rel. to CH₃NO₂)
N1 (Tertiary amine, Piperidine)~ 50
N at C4 (Primary amine)~ 25

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₉H₁₈N₂O₂) is calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.edu

The calculated monoisotopic mass for the neutral molecule [M] is 186.1368 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₉H₁₉N₂O₂]⁺187.1441

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds like this compound. This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, a solution of the compound is injected into an HPLC system, where it passes through a column that separates it from any impurities or byproducts. The eluent from the column is then introduced into the mass spectrometer. For this compound (molar mass: 186.25 g/mol ), electrospray ionization (ESI) in positive ion mode would be a common choice, as it is effective for polar molecules containing amine and carboxylic acid functional groups. The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound plus the mass of a proton.

The resulting data would include a chromatogram showing the retention time of the main peak, which should be consistent for the compound under specific chromatographic conditions. The mass spectrum corresponding to this peak would provide the molecular weight information, confirming the compound's identity. The presence of other peaks in the chromatogram would indicate impurities, and their corresponding mass spectra could help in their identification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)Stretching
Carboxylic Acid C=O1725-1700Stretching
Amine N-H3500-3300 (medium)Stretching
C-N (amine and piperidine)1250-1020Stretching
C-H (alkane)2950-2850Stretching

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the conformation of the piperidine ring (typically a chair conformation), the geometry of the butanoic acid side chain, and the spatial relationship between the amino group and the carboxylic acid. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Chromatographic Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical compound. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape).

The sample is injected into the HPLC system, and a detector, such as an ultraviolet (UV) detector or a charged aerosol detector (CAD), monitors the eluent. The output is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. The purity of the sample is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks. A high purity value (e.g., >98%) indicates a sample with minimal impurities.

ParameterTypical Value/Condition
Column C18, 5 µm particle size
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or CAD
Purity Specification ≥ 98%

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

  • 4.2.1. Prediction of Binding Modes and Affinities with Target Proteins: While the aminopiperidine and butanoic acid moieties are present in various studied ligands, specific molecular docking simulations detailing the binding modes and affinities of the complete this compound with any particular protein target were not identified.
  • 4.2.2. Identification of Key Amino Acid Residues in Binding Pockets: Without specific docking studies, the key amino acid residues involved in potential binding interactions with this compound remain uncharacterized.
  • While research exists for analogous structures or derivatives containing either the aminopiperidine or the butanoic acid scaffold, a direct and comprehensive computational analysis of this compound itself appears to be a gap in the current scientific publishing landscape. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

    Pharmacophore Modeling and Virtual Screening Applications

    Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The this compound structure, with its distinct features—a primary amine, a tertiary amine within a piperidine (B6355638) ring, and a carboxylic acid—provides key elements for building robust pharmacophore models. These features, including hydrogen bond donors (the primary amine and carboxylic acid hydroxyl), a hydrogen bond acceptor (the carboxylic acid carbonyl), and a positive ionizable feature (the primary amine), can be mapped to identify novel compounds with the potential for similar biological activity.

    In the context of virtual screening, a pharmacophore model derived from or incorporating the this compound scaffold can be used as a 3D query to search large chemical databases. This process filters for molecules that match the defined pharmacophoric features, thereby enriching the hit list with compounds that are more likely to be active. For instance, pharmacophore models have been successfully employed to identify novel inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4), where aminopiperidine-containing compounds have shown inhibitory activity. researchgate.netfip.org The goal of such screening is to find diverse structures that can bind effectively to the target, and the inherent flexibility of the butanoic acid chain and the conformational possibilities of the piperidine ring are important considerations in these models. pharmacophorejournal.com

    Molecular Dynamics (MD) Simulations

    Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic nature of molecules and their interactions over time. mdpi.com For this compound and its derivatives, MD simulations offer insights into conformational preferences and the stability of their binding to protein targets.

    Conformational Analysis and Flexibility Studies

    The conformational landscape of this compound is defined by the flexibility of the butanoic acid chain and the puckering of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. Conformational analyses, often conducted using spectroscopic methods like NMR in conjunction with computational techniques, can elucidate the predominant conformations in solution. nih.gov MD simulations can further explore the accessible conformational space, revealing the energetic barriers between different states and how the molecule's shape might adapt upon binding to a biological target. nih.gov Understanding the conformational flexibility is critical, as it can significantly influence the molecule's binding affinity and selectivity.

    Exploration of Protein-Ligand Binding Dynamics and Stability

    MD simulations are instrumental in visualizing and analyzing the dynamic interactions between a ligand like this compound and its protein target. nih.gov Once a potential binding pose is identified through methods like molecular docking, MD simulations can be run to assess the stability of this pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine if the complex remains stable over the simulation time. researchgate.net

    Furthermore, these simulations can reveal the specific interactions, such as hydrogen bonds, ionic interactions, and van der Waals contacts, that contribute to the binding affinity. nih.gov For example, the primary amine and carboxylic acid groups of this compound can form crucial hydrogen bonds and salt bridges with amino acid residues in a protein's active site. The stability and duration of these interactions can be quantified through MD simulations, providing a deeper understanding of the binding mechanism.

    Computational Structure-Activity Relationship (SAR) Studies

    Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, computational SAR can guide the design of more potent and selective molecules. By systematically modifying different parts of the molecule—such as substituting the primary amine, altering the length of the alkyl chain, or adding substituents to the piperidine ring—and then calculating various molecular descriptors, it is possible to build predictive models. nih.govresearchgate.net

    These models, which can be qualitative or quantitative (QSAR), help to identify which structural features are most important for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, or that a specific stereochemistry of the piperidine ring is preferred. These insights are invaluable for medicinal chemists in prioritizing which new compounds to synthesize and test, thereby accelerating the drug discovery process.

    Preclinical in Vitro Biological Activity and Pharmacological Mechanisms

    Enzyme Inhibition Profiling

    No data is available in the public domain regarding the enzyme inhibition profile of 4-(4-Aminopiperidin-1-yl)butanoic acid.

    There is no published research detailing the inhibitory activity of this compound against the DPP-4 enzyme.

    Information regarding the in vitro inhibition potency (e.g., IC50 values) and selectivity of this compound against DPP-4 is not available in scientific literature.

    No mechanistic studies have been published that elucidate the mode of interaction (e.g., competitive, non-competitive, or uncompetitive) between this compound and the DPP-4 enzyme.

    As there is no data on the DPP-4 inhibitory activity of this compound, no structure-activity relationship (SAR) studies for this compound concerning DPP-4 engagement have been reported.

    There is no available research on the potential for this compound to inhibit histone deacetylases (HDACs) or any associated mechanisms of action.

    No studies have been published that investigate the inhibitory effects of this compound on the alpha-glucosidase enzyme.

    Based on a comprehensive search of available scientific literature, there is no specific preclinical research data detailing the in vitro biological activity and pharmacological mechanisms of the compound This compound for the topics outlined in the request.

    Searches for this specific compound did not yield any studies related to:

    Modulation of inflammatory pathways via NLRP3 inflammasome inhibition.

    Inhibition of IL-1β release in cellular models.

    Attenuation of NLRP3's target protein ATPase activity.

    Interaction with and inhibition of Protein Kinase B/Akt.

    Specific mechanisms of protein-protein interaction modulation.

    Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound" as per the provided outline. The information required to populate the specified sections and subsections is not present in the public research domain.

    Mechanisms of Protein-Protein Interaction Modulation

    Discovery and Characterization of Molecular Glues

    Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, such as an E3 ubiquitin ligase and a target protein, leading to the degradation of the target. drugdiscoverynews.comcas.org This induced proximity mechanism allows for the targeting of proteins that have been considered "undruggable." drugdiscoverynews.com The discovery of molecular glues has often been serendipitous, but systematic approaches are now being developed. drugdiscoverynews.com While this compound is utilized in the broader field of induced proximity, specific research detailing its direct role in the discovery or characterization of molecular glues is not extensively documented in the current scientific literature.

    The formation of a stable ternary complex, consisting of the target protein, the therapeutic agent, and a recruitment protein (like an E3 ligase for degraders or a chaperone protein), is fundamental to the mechanism of action for both molecular glues and PROTACs. mdpi.comnih.gov The stability and formation of this complex can be influenced by cooperative interactions between the proteins. nih.gov Studies on molecular glues have characterized ternary complexes such as those involving FKBP12 and MAPRE1. nih.govrsc.org However, there is no specific information available that details the involvement of this compound in ternary complex formation studies with FKBP12-BRD9 or FKBP12-QDPR.

    Proteolysis Targeting Chimeras (PROTACs)

    PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.comnih.gov These molecules typically consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. mdpi.com

    The compound this compound has been utilized as a commercially available building block in the design and synthesis of novel PROTACs targeting the lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). nih.gov In the development of a first-in-class G9a/GLP PROTAC degrader, this butanoic acid derivative was used as a component of the linker that connects the G9a/GLP binding ligand (derived from the inhibitor UNC0642) to the von Hippel-Lindau (VHL) E3 ligase recruiting ligand. nih.govresearchgate.net

    A series of PROTACs were synthesized with varying linker lengths to optimize degradation activity. nih.gov The resulting PROTACs were evaluated for their ability to degrade G9a and GLP in 22Rv1 prostate cancer cells. The activity was found to be highly dependent on the linker length. nih.govresearchgate.net

    Degradation of G9a and GLP by PROTACs in 22Rv1 Cells
    CompoundLinker Type/LengthG9a Degradation (%) at 3 µMGLP Degradation (%) at 3 µM
    12-carbon61 ± 2270 ± 1
    2-53 to 6-carbon<30%<30%
    6-10Longer carbon>50%>50%
    1011-carbonCompleteComplete
    111-PEGNo degradationSignificant degradation
    12-13Longer PEGLittle to no degradationLittle to no degradation

    Among the synthesized compounds, compound 10 , which incorporates a linker derived in part from this compound, emerged as the most effective degrader. nih.gov It induced complete degradation of both G9a and GLP at a concentration of 3 µM and showed significant degradation at 0.3 µM. nih.govresearchgate.net This highlights the critical role of the linker's chemical nature and length, for which this compound serves as a key structural element, in achieving potent PROTAC activity. nih.gov

    The G9a/GLP PROTAC degrader, synthesized using this compound as a linker component, effectuates target protein degradation through the ubiquitin-proteasome system (UPS). nih.govresearchgate.net The mechanism involves the PROTAC molecule simultaneously binding to G9a/GLP and the VHL E3 ligase, forming a ternary complex. mdpi.comnih.gov This proximity induces the E3 ligase to transfer ubiquitin molecules to the target proteins. nih.gov

    The polyubiquitinated G9a and GLP are then recognized and degraded by the 26S proteasome. nih.gov Studies demonstrated that the degradation induced by compound 10 is concentration- and time-dependent. nih.gov Degradation was observed as early as 4 hours and was complete by 24 hours in 22Rv1 cells. nih.gov The process was confirmed to be dependent on the UPS, as pre-treatment with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924), which inactivates Cullin-RING E3 ligases, rescued the degradation of G9a/GLP. researchgate.net

    In Vitro Selectivity and Cross-Reactivity Studies (e.g., DPP-8, DPP-9)

    While this compound is a component of PROTACs, there is no direct research available on its specific in vitro selectivity and cross-reactivity against dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9). However, the importance of selectivity for dipeptidyl peptidase inhibitors is well-established. DPP-IV is a therapeutic target for type 2 diabetes, but inhibition of the closely related DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and mortality in rats. nih.govresearchgate.netepa.gov Therefore, ensuring high selectivity for the intended target over DPP-8 and DPP-9 is a critical aspect of drug development for compounds that may interact with this family of enzymes. nih.gov

    Medicinal Chemistry Design Principles and Lead Optimization

    Rational Scaffold Exploration and Diversification Strategies

    The 4-aminopiperidine (B84694) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for constructing ligands that bind to a wide range of biological targets. Its synthetic tractability allows for systematic modifications at both the piperidine (B6355638) ring nitrogen (N1) and the exocyclic amino group (N4), enabling broad exploration of chemical space.

    Diversification strategies often involve creating libraries of analogues by introducing various substituents at these key positions. For instance, research into novel antifungal agents has utilized the 4-aminopiperidine core, inspired by known drugs like fenpropidin. mdpi.com In these studies, libraries were synthesized by reacting N-substituted 4-piperidones with a range of amines, thereby diversifying the substituents on both nitrogen atoms. mdpi.com This approach allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity, which are critical for antifungal activity.

    Furthermore, the 4-aminopiperidine scaffold serves as a crucial building block in the synthesis of more complex molecules, such as potent C-C chemokine receptor type 5 (CCR5) antagonists. nih.gov In these multi-step syntheses, the 4-aminopiperidine unit is a central nucleus onto which other pharmacophoric elements are assembled, demonstrating its utility in generating structurally diverse and biologically active compounds. nih.gov The butanoic acid portion of the title compound offers an additional vector for diversification, allowing for the extension of the carbon chain or the formation of amides and esters to probe interactions with target proteins.

    Structure-Activity Relationship (SAR) Derivation and Interpretation

    The interpretation of Structure-Activity Relationships (SAR) is fundamental to optimizing a lead compound. For scaffolds related to 4-(4-aminopiperidin-1-yl)butanoic acid, SAR can be elucidated by systematically altering its structure and assessing the impact on biological activity. Two prominent examples involving the 4-aminopiperidine core highlight this principle: its role in Dipeptidyl Peptidase-4 (DPP-4) inhibitors and in antifungal agents.

    DPP-4 Inhibitors: The antidiabetic drug Linagliptin features an (R)-3-aminopiperidine ring that is crucial for its potent and selective inhibition of the DPP-4 enzyme. nih.govdrugbank.com X-ray crystallography studies reveal that the primary amine of this moiety forms key interactions with acidic residues, specifically a salt bridge with Glutamic acid 205 (Glu205) and Glu206, and a hydrogen bond with the phenolic hydroxyl group of Tyrosine 662 (Tyr662) within the S2 pocket of the enzyme. This precise interaction anchors the inhibitor in the active site. The SAR for this class of compounds, often called "gliptins," underscores the importance of the aminopiperidine group. Any modification that removes or sterically hinders this primary amine, or alters its basicity, dramatically reduces inhibitory potency. A recent study designed a novel series of DPP-4 inhibitors based on a 4-aminopiperidine-dihyroquinazoline-uracil scaffold, identifying a compound with a chloro-substituted phenyl ring that exhibited promising activity. nih.gov

    Antifungal Agents: In the development of 4-aminopiperidine-based antifungals, SAR studies have focused on the nature of the substituents at the N1 and N4 positions. mdpi.com These studies revealed that a specific combination of lipophilic and aromatic groups is necessary for potent activity against clinically relevant fungal strains like Candida and Aspergillus. The data indicates that long alkyl chains (e.g., dodecyl) on the N4-amino group combined with arylalkyl groups (e.g., benzyl (B1604629) or phenethyl) at the N1 position yield the most potent compounds. mdpi.com

    Compound NameN1-SubstituentN4-SubstituentAntifungal Activity (MIC against C. albicans)
    2b BenzylDodecyl4 µg/mL
    3b PhenethylDodecyl4 µg/mL
    2e BenzylHexyl> 64 µg/mL

    Table 1: SAR data for selected 4-aminopiperidine derivatives showing the impact of N-substituent chain length on antifungal activity. Data sourced from mdpi.com.

    This SAR suggests that the long alkyl chain interacts with the fungal cell membrane or a lipophilic binding pocket of the target enzyme (likely involved in ergosterol (B1671047) biosynthesis), while the arylalkyl group contributes to additional binding interactions. mdpi.com

    Application of Ligand-Based and Structure-Based Drug Design Approaches

    Both ligand-based and structure-based computational methods are powerful tools for optimizing leads containing the this compound scaffold.

    Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target. The development of DPP-4 inhibitors is a prime example of SBDD. With the known crystal structure of DPP-4 complexed with inhibitors like Linagliptin, medicinal chemists can rationally design new analogues. The structure clearly shows how the aminopiperidine moiety fits into the S2 pocket. This knowledge allows for the design of modifications to the piperidine ring or its substituents to enhance binding affinity or improve selectivity over related proteases like DPP-8 and DPP-9. Similarly, structure-based approaches have been used to design neuronal nitric oxide synthase (nNOS) inhibitors incorporating a hydroxypiperidine scaffold, where X-ray structures guide the optimization of linkers and substituents. rsc.org

    Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are employed. These approaches use the structural information from a set of known active ligands to build a predictive model. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity, can be generated. For piperidine-based ligands targeting the dopamine (B1211576) transporter or sigma receptors, pharmacophore models typically include a positive ionizable feature (corresponding to the protonated piperidine nitrogen), one or more hydrophobic regions, and potential hydrogen bond donors/acceptors. nih.govnih.gov Such a model could be developed for a series of active compounds containing the this compound scaffold to guide the design of new derivatives with improved potency by ensuring they match the key pharmacophoric features.

    Pharmacophore-Hybridization Strategies for Novel Scaffold Discovery

    Pharmacophore hybridization is an innovative strategy that combines the key structural features of two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to design novel compounds that may interact with multiple targets or possess an improved activity profile for a single target.

    Given the structure of this compound, a hypothetical hybridization strategy could be envisioned. The molecule itself contains features of a GABA (γ-aminobutyric acid) analogue due to the butanoic acid moiety. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets. mdpi.comwikipedia.org A hybridization strategy could involve combining the pharmacophoric elements of a known GABAA receptor modulator with the 4-aminopiperidine scaffold. For example, the piperidine ring could be functionalized with aromatic or heteroaromatic groups found in potent GABAergic ligands, creating a hybrid molecule that retains the core GABA structure while exploring new binding interactions via the substituted piperidine. This could lead to the discovery of novel scaffolds with unique selectivity or potency for GABA receptor subtypes.

    Bioisosteric Replacements and Conformational Constraint Implementation

    Bioisosteric Replacements: The carboxylic acid group in the butanoic acid chain is a key functional group that can participate in important hydrogen bonding or ionic interactions. However, it is often associated with poor metabolic stability and limited ability to cross biological membranes. nih.govucc.ie Bioisosteric replacement is a strategy used to mitigate these liabilities while preserving the desired biological activity. researchgate.net The carboxylic acid can be replaced with a variety of bioisosteres, each with distinct physicochemical properties.

    Functional GroupTypical pKaLipophilicity (relative to COOH)Key Features
    Carboxylic Acid ~4–5BaselineAnionic at physiological pH, strong H-bond acceptor.
    Tetrazole ~4.5–5HigherAnionic, good H-bond acceptor, metabolically stable. nih.govdrughunter.com
    Sulfonamide ~9–10HigherWeaker acid, metabolically stable, improved permeability. drughunter.com
    Hydroxamic Acid ~8–9VariableModerately acidic, strong metal chelator. nih.gov

    Table 2: Comparison of a carboxylic acid with common bioisosteres. Data sourced from nih.govdrughunter.com.

    Replacing the carboxylic acid in this compound with a tetrazole, for example, would maintain the acidic character necessary for ionic interactions but increase lipophilicity and metabolic stability. nih.govdrughunter.com

    Conformational Constraint: The piperidine ring is conformationally flexible, existing primarily in two rapidly interconverting chair conformations. wikipedia.org This flexibility can be entropically unfavorable upon binding to a target. Implementing conformational constraints by creating a more rigid structure can lock the molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity. nih.gov This can be achieved by introducing bridges across the piperidine ring (e.g., forming a quinuclidine-like structure) or by adding bulky substituents that favor one conformation over another. nih.govmdpi.com Studies on bridged piperidine analogues have shown that such constraints can be well-tolerated and can help to more closely match the receptor-preferred conformation. nih.gov

    Design of Tailor-Made Amino Acid Derivatives for Enhanced Biological Properties

    Conjugating amino acids to a drug scaffold is a well-established strategy to modify its properties. The structure of this compound offers two convenient handles for such modification: the primary amino group at the C4 position and the terminal carboxylic acid.

    Amino acid conjugation can serve several purposes:

    Improved Physicochemical Properties: Attaching polar amino acids can enhance aqueous solubility.

    Active Transport: The conjugate may be recognized by amino acid transporters, facilitating its passage across biological membranes like the blood-brain barrier.

    Prodrug Strategy: The amino acid can be designed to be cleaved by specific enzymes in vivo, releasing the active drug at the target site.

    New Binding Interactions: The appended amino acid can introduce new hydrogen bonding, ionic, or hydrophobic interactions with the biological target, potentially increasing potency or altering selectivity.

    The synthesis of amino acid conjugates typically involves standard peptide coupling reactions, forming an amide bond between the scaffold and the amino acid. nih.gov For example, the carboxylic acid of the subject compound could be coupled to the N-terminus of an amino acid ester, or the N4-amino group could be coupled to the C-terminus of an N-protected amino acid. This strategy allows for the creation of a diverse library of derivatives with potentially enhanced and tailored biological profiles. nih.gov

    Q & A

    Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

    • Answer: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Pair with NF-κB luciferase reporter assays to confirm pathway modulation. EC50 values should be benchmarked against dexamethasone .

    Q. How can metabolic stability be assessed for preclinical development?

    • Answer: Conduct hepatic microsome assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High intrinsic clearance (>50 µL/min/mg) suggests rapid metabolism, necessitating prodrug strategies .

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